6-Bromo-2-methoxy-1-nitronaphthalene
Overview
Description
6-Bromo-2-methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-1-nitronaphthalene typically involves a multi-step process. One common method includes the nitration of 2-methoxynaphthalene followed by bromination . The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the naphthalene ring. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques . The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 6-Bromo-2-methoxy-1-aminonaphthalene.
Oxidation: 6-Bromo-2-formyl-1-nitronaphthalene.
Scientific Research Applications
6-Bromo-2-methoxy-1-nitronaphthalene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-1-nitronaphthalene depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors . The exact pathways and targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the nitro group.
6-Bromo-2-naphthol: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
6-Bromo-2-methoxy-1-nitronaphthalene is unique due to the combination of bromine, methoxy, and nitro groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-bromo-2-methoxy-1-nitronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-5-2-7-6-8(12)3-4-9(7)11(10)13(14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIAHIZENASND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622399 | |
Record name | 6-Bromo-2-methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123856-15-5 | |
Record name | 6-Bromo-2-methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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